

Application Note: ^1H NMR Spectroscopic Analysis of Propyl 3-chloropropionate

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Compound of Interest

Compound Name: *Propyl 3-chloropropionate*

Cat. No.: *B15349221*

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Abstract

This document provides a detailed analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **Propyl 3-chloropropionate**. It includes predicted spectral data, a comprehensive experimental protocol for sample analysis, and visual representations of the molecular structure and experimental workflow. This information is intended to support researchers in the identification and characterization of this compound.

Predicted ^1H NMR Data

The ^1H NMR spectrum of **Propyl 3-chloropropionate** is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the ester functional group. Based on the analysis of analogous compounds, the following spectral data are predicted.

Table 1: Predicted ^1H NMR Data for **Propyl 3-chloropropionate**

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
a	~3.75	Triplet	2H	~6.5	-CH ₂ -Cl
b	~2.79	Triplet	2H	~6.5	-C(=O)-CH ₂ -
c	~4.05	Triplet	2H	~6.7	-O-CH ₂ -
d	~1.68	Sextet	2H	~7.1	-CH ₂ -CH ₃
e	~0.95	Triplet	3H	~7.4	-CH ₃

Molecular Structure and Proton Environments

The structure of **Propyl 3-chloropropionate** with the predicted proton assignments is shown below.

Propyl 3-chloropropionate Structure

CH₃ (e)CH₂ (d)CH₂ (c)

O

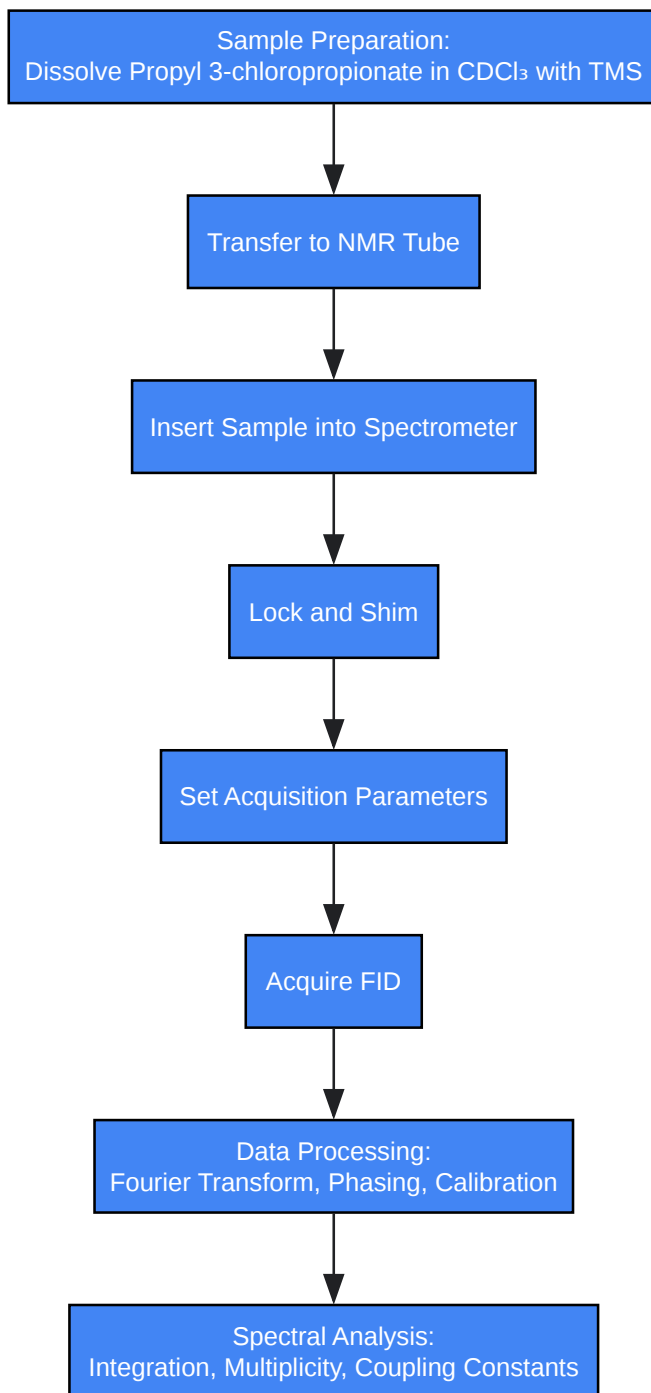


C=O

CH₂ (b)CH₂ (a)

Cl

^1H NMR Experimental Workflow



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